molecular formula C27H29NO4 B2649048 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid CAS No. 2375273-61-1

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid

Cat. No.: B2649048
CAS No.: 2375273-61-1
M. Wt: 431.532
InChI Key: ZNRJVAPFWFRGLG-UHFFFAOYSA-N
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Description

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and an adamantyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The adamantyl moiety provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid is unique due to the presence of both the Fmoc group and the adamantyl moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c29-25(30)14-27(18-10-16-9-17(12-18)13-19(27)11-16)28-26(31)32-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,16-19,24H,9-15H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJVAPFWFRGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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